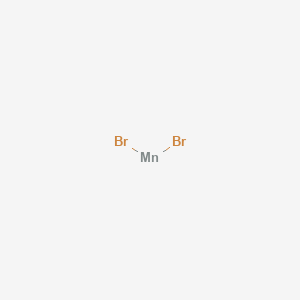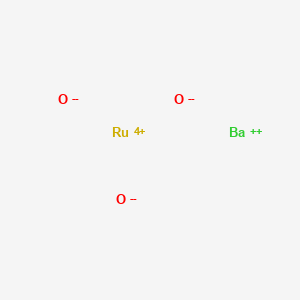
酸化ニオブ(II)
説明
Niobium(II) oxide, also known as niobium monoxide, is an inorganic compound with the chemical formula NbO. It is a grey solid with metallic conductivity and is known for its unique cubic structure. This compound is part of the niobium oxides family, which includes niobium dioxide (NbO₂) and niobium pentoxide (Nb₂O₅). Niobium(II) oxide is notable for its applications in various fields due to its electrical, mechanical, and chemical properties .
科学的研究の応用
Niobium(II) oxide has a wide range of applications in scientific research and industry:
作用機序
Target of Action
Niobium(II) oxide, also known as oxoniobium, primarily targets the electrochemical properties of various materials . It has been shown to be an outstanding cathode material for high-power batteries due to high Li-diffusion rates through their crystal structures . Additionally, it has shown excellent potential as a catalyst material for the production of fuels and chemicals from biomass sources .
Mode of Action
The mode of action of Niobium(II) oxide involves its interaction with other elements and compounds. Upon dissolution of niobium chloride in benzyl alcohol, octahedral [NbCl 6−x O x] complexes form through the exchange of chloride ligands . This leads to the formation of a nucleation cluster with the ReO 3 type structure, which grows to form nanoparticles of the Wadsley–Roth type H-Nb 2 O 5 structure .
Biochemical Pathways
The biochemical pathways affected by Niobium(II) oxide involve the formation and growth of niobium oxide nanoparticles . The heating of the solution results in polymerization, where larger clusters built from multiple edge-sharing [NbCl 6−x O x] octahedra assemble . This leads to the formation of a nucleation cluster with the ReO 3 type structure, which grows to form nanoparticles of the Wadsley–Roth type H-Nb 2 O 5 structure .
Pharmacokinetics
It is known that nbo 2 is insoluble in water , which could impact its bioavailability if it were to be used in a biological context.
Result of Action
The result of Niobium(II) oxide’s action is the formation of nanoparticles with a specific structure . These nanoparticles have versatile electrochemical properties, making them useful in a variety of applications, including high-power batteries and catalyst materials . Additionally, NbO 2 is a powerful reducing agent, reducing carbon dioxide to carbon and sulfur dioxide to sulfur .
Action Environment
The action of Niobium(II) oxide is influenced by environmental factors such as temperature and the presence of other compounds . For example, the solvothermal synthesis from niobium chloride in benzyl alcohol, and through investigations of the influence of reaction temperature, a formation pathway can be suggested . Furthermore, NbO 2 is produced as an intermediate in an industrial process for the production of niobium metal, by the hydrogen reduction of Nb 2 O 5 .
準備方法
Niobium(II) oxide can be synthesized through several methods:
化学反応の分析
類似化合物との比較
Niobium(II) oxide is part of a family of niobium oxides, each with distinct properties:
Niobium Dioxide (NbO₂): This compound is a bluish-black solid with semiconducting properties.
Niobium Pentoxide (Nb₂O₅): Nb₂O₅ is an insulating material with a high dielectric constant and is used in capacitors and optical coatings.
Niobium(II) oxide stands out due to its metallic conductivity and unique cubic structure, which are not found in the higher oxides. This makes NbO particularly useful in applications requiring high electrical conductivity and specific structural properties .
特性
IUPAC Name |
oxoniobium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Nb.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRGSJVXBIWTCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Nb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NbO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.906 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black odorless powder; Insoluble in water; [MSDSonline] | |
| Record name | Niobium monoxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8296 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12034-57-0, 12627-00-8 | |
| Record name | Niobium oxide (NbO) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12034-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niobium oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12627-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niobium oxide (NbO) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012034570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niobium oxide (NbO) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Niobium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate](/img/structure/B82019.png)









